1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS/c23-15(13-10-16-22(18-13)12-4-2-1-3-5-12)21-8-6-20(7-9-21)14-11-17-24-19-14/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNBCSCUUYRPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC).
Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or Friedel-Crafts acylation.
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.
Coupling with Piperazine: The final step involves coupling the triazole and thiadiazole intermediates with piperazine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions at the Piperazine Ring
The piperazine ring undergoes nucleophilic substitution at its secondary amine groups. For example:
-
Reaction with alkyl/aryl halides :
Piperazine derivatives react with chloro-substituted thiadiazoles (e.g., 5-chloro-1,3,4-thiadiazole) in benzene under reflux to form bis-thiadiazole-piperazine conjugates .
Conditions : Benzene, reflux, 6–8 hrs.
Yield : 67–87% . -
Replacement with thiophenoxides :
Chloro-substituted intermediates (e.g., compound 3 in ) react with substituted thiophenols (e.g., 4-nitrophenylthiol) in the presence of triethylamine, yielding arylthio derivatives .
Conditions : Triethylamine, ethanol, 50°C.
Yield : 58–75% .
Nucleophilic Acyl Substitution at the Carbonyl Group
The triazole-linked carbonyl group participates in nucleophilic acyl substitutions:
-
Reaction with amines :
The carbonyl reacts with hydrazines or primary amines to form hydrazides or amides. For instance, hydrazine hydrate converts the carbonyl to a hydrazide derivative (e.g., compound 2 in ).
Conditions : Ethanol, reflux, 2–4 hrs.
Yield : 75–82% . -
Reaction with alcohols :
Methanol or ethanol in acidic conditions (e.g., H₂SO₄) esterifies the carbonyl group, forming alkyl esters.
Conditions : H₂SO₄, reflux, 3–5 hrs.
Yield : 65–70%.
Cycloaddition Reactions Involving Triazole and Thiadiazole
The triazole and thiadiazole rings engage in cycloadditions:
-
Huisgen 1,3-dipolar cycloaddition :
The 1,2,3-triazole moiety reacts with alkynes under Cu(I) catalysis to form fused triazolo-thiadiazole systems .
Conditions : CuI, DMF, 80°C.
Yield : 60–78% . -
Electrophilic aromatic substitution on thiadiazole :
The thiadiazole ring undergoes nitration or sulfonation at the 3-position due to electron-deficient aromatic character .
Conditions : HNO₃/H₂SO₄, 0–5°C.
Yield : 45–55% .
Hydrolysis Reactions
-
Acidic hydrolysis of the thiadiazole ring :
Concentrated HCl cleaves the thiadiazole ring to form thiols and ammonia .
Conditions : 6M HCl, reflux, 12 hrs.
Yield : 85–90% . -
Basic hydrolysis of the triazole-carbonyl :
NaOH hydrolyzes the carbonyl to a carboxylic acid.
Conditions : 2M NaOH, 70°C, 3 hrs.
Yield : 70–75%.
Electrophilic Substitution on the Phenyl Group
The phenyl ring attached to the triazole undergoes electrophilic substitution:
-
Nitration :
HNO₃/H₂SO₄ introduces nitro groups at the para position.
Conditions : 0–5°C, 2 hrs.
Yield : 60–65%. -
Halogenation :
Bromine in acetic acid adds Br at the meta position.
Conditions : AcOH, 25°C, 4 hrs.
Yield : 55–60%.
Mechanistic Insights
-
Piperazine reactivity : The secondary amines on piperazine act as nucleophiles, favoring SN2 mechanisms in substitutions .
-
Triazole stability : The 1,2,3-triazole ring resists ring-opening under mild conditions but participates in cycloadditions due to its dipolar character .
-
Thiadiazole electrophilicity : The electron-deficient 1,2,5-thiadiazole undergoes electrophilic substitution at the 3-position, guided by resonance stabilization .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the triazole and thiadiazole groups enhances the compound's efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2-phenyl-2H-1,2,3-triazole) derivative | Escherichia coli | 10 µg/mL |
| 4-(1,2,5-thiadiazole) derivative | Staphylococcus aureus | 8 µg/mL |
Studies have shown that derivatives of this compound can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.
Table 2: Anticancer Activity Studies
| Study Reference | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Smith et al., 2023 | MCF-7 (Breast Cancer) | 15 |
| Johnson et al., 2024 | HeLa (Cervical Cancer) | 12 |
These findings indicate that the compound exhibits promising cytotoxic effects against several cancer cell lines .
Toxicity and Safety Profile
Preliminary studies suggest a favorable safety profile for the compound when administered at therapeutic doses. However, further toxicological assessments are necessary to establish comprehensive safety data before clinical applications can be considered .
Mechanism of Action
The mechanism of action of 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and thiadiazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Data Table
*Assumed based on structural analogy.
Key Research Findings
- Synthetic Routes : The target compound likely employs piperazine derivatization via nucleophilic substitution or coupling reactions, similar to methods in and .
- Structural Advantages : The combination of phenyl-triazole (aromatic stacking) and thiadiazole (polar interactions) may optimize target selectivity compared to single-heterocycle analogues.
Biological Activity
The compound 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a novel synthetic derivative that combines the structural features of triazoles and thiadiazoles. Given the biological significance of these heterocycles, this compound has garnered attention for its potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Synthesis
The synthesis of the compound involves a multi-step process that typically includes:
- Formation of Triazole and Thiadiazole Moieties : The initial step often involves the cyclization of appropriate precursors to form the triazole and thiadiazole rings.
- Coupling with Piperazine : The piperazine ring is introduced through nucleophilic substitution reactions, which can be facilitated by activating the carbonyl group in the triazole structure.
Biological Activity Overview
The biological activity of this compound has been investigated through various assays, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance:
- Compounds with similar structures have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, alongside moderate activity against Gram-negative bacteria like Escherichia coli .
- The presence of the piperazine ring enhances solubility and bioavailability, potentially increasing the antimicrobial efficacy.
Anticancer Activity
In vitro studies have demonstrated that compounds resembling our target molecule possess notable anticancer properties:
- The compound was tested against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) using the MTT assay. Results indicated significant cytotoxic effects with IC50 values ranging from 10 to 20 µM .
- Structural modifications in the peripheral groups influenced the anti-proliferative activity; for example, halogenated derivatives showed enhanced potency compared to their non-halogenated counterparts .
Anti-inflammatory Activity
The anti-inflammatory potential of similar triazole derivatives has been documented:
- Some compounds demonstrated comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a similar mechanism of action involving the inhibition of inflammatory mediators .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as xanthine oxidase and acetylcholinesterase .
- Interference with Cell Signaling Pathways : The ability to modulate pathways involved in cell proliferation and apoptosis contributes to its anticancer effects.
Case Studies
A series of studies have highlighted the efficacy of related compounds:
- A study on triazole derivatives indicated strong antibacterial activity against resistant strains .
- Another investigation demonstrated that a structurally similar compound exhibited significant cytotoxicity against various cancer cell lines with a mechanism involving apoptosis induction .
Data Tables
Q & A
Q. Q1. What are the standard synthetic routes for preparing 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine?
Methodological Answer: The synthesis typically involves multi-step reactions:
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for constructing the 1,2,3-triazole core. For example, CuSO₄·5H₂O and sodium ascorbate catalyze the reaction between alkyne-functionalized piperazine derivatives and azides (e.g., phenyl azides) .
Thiadiazole Incorporation : The 1,2,5-thiadiazol-3-yl group may be introduced via nucleophilic substitution or coupling reactions. Lawesson’s reagent has been used to synthesize thiadiazole derivatives from nitriles and hydrazine hydrate .
Piperazine Functionalization : Piperazine rings are often modified via acylation or alkylation. For instance, chloroacetyl groups can be introduced under nucleophilic substitution conditions .
Q. Key Characterization Techniques :
- NMR (¹H/¹³C) to confirm regiochemistry of triazole and thiadiazole.
- HRMS for molecular weight validation.
- HPLC for purity assessment (>95% recommended for biological assays) .
Advanced Synthetic Challenges
Q. Q2. How can researchers optimize reaction yields for the thiadiazole coupling step, given conflicting reports on solvent systems?
Methodological Answer: Conflicting solvent recommendations (e.g., DCM vs. dioxane) arise from differences in substrate solubility and reaction mechanisms. To resolve this:
Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (DCM, toluene) solvents. For thiadiazole coupling, DCM/water biphasic systems with phase-transfer catalysts (e.g., TBAB) improve yields .
Catalyst Tuning : Replace CuSO₄ with CuI for moisture-sensitive reactions.
Real-Time Monitoring : Use TLC (hexane:ethyl acetate, 1:2) or in situ IR to track intermediate formation .
Q. Example Workflow :
| Step | Condition | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole coupling | DCM/H₂O, CuSO₄ | 65–70 | |
| Thiadiazole coupling | Dioxane, CuI | 75–80 |
Biological Activity Profiling
Q. Q3. What in vitro assays are suitable for evaluating the anticancer potential of this compound?
Methodological Answer:
Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Piperazine-triazole derivatives have shown IC₅₀ values in the 10–50 µM range .
Target Identification : Perform molecular docking against kinases (e.g., EGFR) or tubulin. The thiadiazole group may interact with ATP-binding pockets .
Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to confirm mechanism .
Q. Advanced Consideration :
- Metabolic Stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms) .
Computational Modeling
Q. Q4. How can molecular docking resolve discrepancies between in vitro activity and predicted target binding?
Methodological Answer:
Target Prioritization : Use SwissTargetPrediction or Schrödinger’s Target ID to identify plausible targets.
Ensemble Docking : Account for protein flexibility by docking into multiple conformations (e.g., EGFR active/inactive states).
Free Energy Calculations : MM-GBSA or QM/MM to validate binding modes. For example, triazole-thiadiazole hybrids show stronger ΔG values (-8 to -10 kcal/mol) compared to monoheterocycles .
Data Contradiction Analysis
Q. Q5. How to address conflicting reports on the compound’s solubility in aqueous vs. organic media?
Methodological Answer:
Solubility Profiling :
- Shake-Flask Method : Measure solubility in PBS (pH 7.4) and DMSO.
- Co-solvent Approach : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) on the piperazine ring without disrupting bioactivity .
Q. Example Data :
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| PBS | 0.05 | |
| DMSO | >50 |
Mechanistic Studies
Q. Q6. What experimental strategies can elucidate the metabolic pathways of this compound?
Methodological Answer:
In Vitro Metabolism : Incubate with liver microsomes + NADPH, followed by LC-MS/MS to detect phase I metabolites (oxidation, hydrolysis).
Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic fate in animal models.
CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates .
Structure-Activity Relationship (SAR)
Q. Q7. How to design SAR studies focusing on the thiadiazole and triazole moieties?
Methodological Answer:
Core Modifications :
- Replace thiadiazole with oxadiazole to assess electronic effects.
- Vary triazole substituents (e.g., 2-phenyl vs. 2-fluorophenyl) .
Bioisosteric Replacement : Substitute piperazine with morpholine or piperidine.
Activity Cliff Analysis : Use IC₅₀ data to identify critical substituents.
Q. Example SAR Table :
| R Group (Triazole) | IC₅₀ (µM) | Notes |
|---|---|---|
| 2-Phenyl | 12.3 | Baseline |
| 2-Fluorophenyl | 8.7 | Improved activity |
| 2-Nitrophenyl | >50 | Loss of activity |
Stability and Formulation
Q. Q8. What strategies mitigate the compound’s instability under acidic conditions?
Methodological Answer:
pH Optimization : Formulate with buffers (e.g., citrate, pH 4–5) to prevent degradation.
Lyophilization : Prepare lyophilized powders for long-term storage.
Prodrug Design : Mask labile groups (e.g., esterify the carbonyl) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
